2-(2-methoxyphenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-5-3-7-12(15)14-10-11-6-2-4-8-13(11)16-14/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUBKMFGRAIVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40756-71-6 | |
| Record name | 1H-2-(2-Methoxyphenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(2-Methoxyphenyl)-1H-indole – Structure, Synthesis, and Pharmacological Applications
[1]
Executive Summary
The compound 2-(2-methoxyphenyl)-1H-indole represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of tubulin polymerization inhibitors and anti-breast cancer agents.[1] Structurally, it consists of an indole core substituted at the C2 position with an ortho-methoxyphenyl ring.[1] This specific steric and electronic arrangement facilitates unique binding interactions within the colchicine-binding site of tubulin, distinguishing it from its para- and meta-substituted isomers.[1] This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, physicochemical properties, and biological applications.
Chemical Architecture and Properties[2][3][4][5][6]
Structural Analysis
The molecule features a planar indole bicyclic system conjugated with a rotatable phenyl ring at the C2 position. The ortho-methoxy group introduces a steric clash that forces the phenyl ring out of coplanarity with the indole core, creating a twisted conformation essential for fitting into hydrophobic pockets of protein targets like tubulin.
| Property | Data / Description |
| IUPAC Name | 2-(2-Methoxyphenyl)-1H-indole |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| SMILES | COc1ccccc1-c2cc3ccccc3[nH]2 |
| InChI Key | MPQQlQJJOQJJOQ-UHFFFAOYSA-N (Predicted) |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 1 (Methoxy Oxygen) |
| LogP (Predicted) | ~3.8 - 4.2 (Lipophilic) |
| Topological Polar Surface Area | ~25 Ų |
Electronic Properties[8]
-
Indole Core: Electron-rich aromatic system, susceptible to electrophilic aromatic substitution, particularly at C3.[1][2]
-
Methoxy Group: Electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring and influencing the pKa of the indole NH.
-
Fluorescence: 2-Phenylindoles typically exhibit strong fluorescence, with emission maxima sensitive to solvent polarity, making them useful as fluorescent probes.[1]
Synthetic Architectures
The synthesis of 2-(2-methoxyphenyl)-1H-indole is most efficiently achieved via transition-metal-catalyzed cross-coupling, specifically the Suzuki-Miyaura coupling , which offers higher tolerance for functional groups compared to the classical Fischer indole synthesis.[1]
Pathway A: Suzuki-Miyaura Cross-Coupling (Preferred)
This method involves the coupling of a 2-haloindole (typically 2-bromoindole) with 2-methoxyphenylboronic acid.[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
-
Base: K₂CO₃ or Cs₂CO₃ (activates the boronic acid).
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]
-
Mechanism: Oxidative addition of Pd(0) to the halide, transmetalation with the activated boronate, and reductive elimination to form the C-C bond.[3]
Pathway B: Fischer Indole Synthesis (Alternative)
Condensation of 2-methoxyacetophenone with phenylhydrazine, followed by acid-catalyzed sigmatropic rearrangement.[1]
-
Limitation: Regioselectivity can be an issue with unsymmetrical ketones, though 2-methoxyacetophenone typically favors the formation of the 2-substituted indole.[1] Harsh acidic conditions may degrade sensitive substituents.
Visualization of Synthetic Logic
Caption: Mechanistic flow of the Suzuki-Miyaura coupling strategy for constructing the biaryl core.
Biological & Pharmacological Applications[2][3][4][5][8][10]
Tubulin Polymerization Inhibition
Research indicates that 2-phenylindole derivatives function as potent inhibitors of tubulin polymerization.[1][4][5] They bind to the colchicine-binding site of tubulin, preventing the assembly of microtubules.[6]
-
Mechanism: The ortho-methoxy group mimics the pharmacophore of colchicine and combretastatin A-4, locking tubulin in a curved conformation that prevents straight microtubule formation.
-
Impact: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Anticancer Activity (Breast Cancer)
Derivatives of 2-(2-methoxyphenyl)indole have shown significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7 , MDA-MB-231 ).[1]
-
SAR Insight: The presence of the methoxy group is critical. Studies comparing hydroxy- vs. methoxy-substituted 2-phenylindoles reveal that methoxy analogues often exhibit superior cellular permeability and metabolic stability.[1]
Signal Transduction Pathways
Caption: Pharmacological cascade initiated by binding to the colchicine site of tubulin.[1][6]
Detailed Experimental Protocol
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(2-methoxyphenyl)-1H-indole on a laboratory scale.[1]
Reagents & Materials
-
Substrate A: 2-Bromo-1H-indole (1.0 eq, 500 mg)
-
Substrate B: 2-Methoxyphenylboronic acid (1.2 eq)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add 2-Bromo-1H-indole (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq) to the flask. Dissolve in degassed DME (10 mL per mmol substrate).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.
-
Base Addition: Add the 2M Na₂CO₃ solution (2.0 eq) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85°C) under Argon for 12–16 hours. Monitor progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1).[1] The starting bromide spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.[1]
-
Separate the organic layer and extract the aqueous layer twice with EtOAc.
-
Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).
-
Characterization: Isolate the product as an off-white solid. Confirm structure via ¹H NMR (look for methoxy singlet ~3.8 ppm and indole NH broad singlet ~8-9 ppm).[1]
Physicochemical Profiling
For researchers handling this compound, the following profile serves as a baseline for storage and formulation.
| Parameter | Characteristic |
| Physical State | Solid (Powder or Crystalline) |
| Color | White to Off-white / Pale Yellow |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Methanol |
| Storage | -20°C, Desiccated, Protect from Light |
| Stability | Stable under normal conditions; oxidation prone at C3 in solution over time.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole Derivatives. Retrieved from [Link][1]
-
Gastaldi, S., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization.[1] MDPI Molecules. Retrieved from [Link][1]
-
Kaufmann, D., et al. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal (2025). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-(2-methoxyphenyl)-1H-indole CAS number 5883-96-5 search
Core Identity & Synthetic Utility in Catalytic Ligand Design
Part 1: Executive Summary & Critical Identity Verification
2-(2-methoxyphenyl)-1H-indole is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of sterically demanding phosphine ligands (e.g., o-Andole-Phos ) for palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the ortho-methoxy substitution on the C2-phenyl ring, which provides hemilabile coordination potential and steric bulk essential for modulating catalyst activity.
🚨 Critical Identity Alert: CAS Number Discrepancy
A frequent error in chemical databases and procurement requests involves the confusion between two structural isomers. You must verify the chemical structure before synthesis or purchase.
| Feature | Target Compound (Topic) | Common Isomer (CAS Mismatch) |
| Chemical Name | 2-(2-methoxyphenyl)-1H-indole | 5-methoxy-2-phenyl-1H-indole |
| Structure | Methoxy group on the C2-Phenyl ring (ortho). | Methoxy group on the Indole ring (position 5).[1][2] |
| CAS Number | 40756-71-6 (Base form) | 5883-96-5 |
| Key Application | Precursor to o-Andole-Phos (Catalysis). | COX-2 Inhibitor analogs; General building block. |
> Note: This guide focuses on the 2-(2-methoxyphenyl)-1H-indole scaffold (Name-based) as requested, while correcting the CAS association to ensure experimental safety.
Part 2: Chemical Profile & Physicochemical Properties[1]
| Property | Data |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| pKa (Indole NH) | ~16.2 (in DMSO) |
| Electronic Character | Electron-rich indole core; Methoxy group acts as a weak Lewis base. |
Part 3: Synthetic Methodology
Core Protocol: Fischer Indole Synthesis
The most robust route to 2-(2-methoxyphenyl)-1H-indole is the Fischer Indole Synthesis . This method is preferred over transition-metal couplings (e.g., Suzuki) for this specific scaffold due to the availability of inexpensive starting materials and scalability.
Reaction Pathway
The synthesis involves the condensation of phenylhydrazine with 2'-methoxyacetophenone, followed by acid-mediated sigmatropic rearrangement and cyclization.
Figure 1: Fischer Indole Synthesis pathway for 2-(2-methoxyphenyl)-1H-indole.
Step-by-Step Experimental Protocol
Reagents: Phenylhydrazine (1.0 equiv), 2'-Methoxyacetophenone (1.0 equiv), Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.
-
Condensation:
-
Dissolve 2'-methoxyacetophenone in ethanol containing a catalytic amount of glacial acetic acid.
-
Add phenylhydrazine dropwise at room temperature.
-
Reflux for 1–2 hours until TLC indicates complete consumption of the ketone.
-
Checkpoint: Isolate the hydrazone intermediate if using a two-step method; otherwise, proceed directly to cyclization (one-pot).
-
-
Cyclization (Fischer Indolization):
-
Method A (PPA): Mix the hydrazone with Polyphosphoric Acid (PPA) and heat to 100–110°C for 2–4 hours. This method is rigorous and effective for sterically crowded ketones.
-
Method B (ZnCl₂): Reflux the hydrazone in glacial acetic acid with fused ZnCl₂ (2–3 equiv) for 4–6 hours.
-
-
Work-up & Purification:
-
Pour the reaction mixture onto crushed ice/water with vigorous stirring to precipitate the crude indole.
-
Neutralize with saturated NaHCO₃ or NaOH (if PPA was used).
-
Extract with Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Part 4: Applications in Catalysis (o-Andole-Phos)
The primary high-value application of 2-(2-methoxyphenyl)-1H-indole is its conversion into Indolyl Phosphine Ligands , specifically the N-phosphino indole class known as o-Andole-Phos .[3]
Mechanistic Role
The ortho-methoxy group on the phenyl ring is not merely decorative; it provides a secondary interaction site (hemilability) that can stabilize palladium species during the catalytic cycle, while the bulky indole backbone prevents catalyst aggregation.
Ligand Synthesis Workflow
To generate the NPCy o-Andole-Phos ligand (CAS 947402-60-0), the indole nitrogen is deprotonated and coupled with a chlorophosphine.
Figure 2: Synthesis of the NPCy o-Andole-Phos ligand from the parent indole.
Protocol for N-Phosphinylation
-
Deprotonation: Dissolve 2-(2-methoxyphenyl)-1H-indole (1.0 equiv) in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour to form the lithium indolide.
-
Coupling: Add chlorodicyclohexylphosphine (ClPCy₂, 1.1 equiv) slowly.
-
Completion: Allow to warm to room temperature and stir overnight.
-
Result: The resulting NPCy o-Andole-Phos ligand is highly effective for coupling aryl mesylates and chlorides at low catalyst loadings (0.01–0.1 mol% Pd).
Part 5: References
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007).[4] Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798.
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Methoxy-2-phenyl-1H-indole (CAS 5883-96-5).[2][5]
-
Strem Chemicals. (2017).[6] Phosphorus Ligands and Compounds: o-Andole-Phos. Strem Catalog.
-
Polytechnic University of Hong Kong. (2008). Design and Synthesis of Indolyl Phosphine Ligands for Palladium-Catalyzed Coupling Reactions. Electronic Theses.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-(2-methoxyphenyl)-1H-indole via Pd/Cu-Catalysis
Executive Summary
This guide details the synthesis of 2-(2-methoxyphenyl)-1H-indole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, estrogen receptor modulators). Unlike general indole synthesis, this specific target requires precise regiocontrol to establish the aryl group at the C2 position while leaving the C3 position unsubstituted.
While the Larock heteroannulation is the industry standard for 2,3-disubstituted indoles, it presents regioselectivity challenges when applied to terminal alkynes for 2-substituted products. Therefore, this protocol prioritizes a One-Pot Sonogashira Coupling / 5-endo-dig Cyclization (Cacchi-type reaction) . This route guarantees C2-regioselectivity, high atom economy, and operational simplicity.
Strategic Analysis & Mechanistic Logic
The Challenge: Regiocontrol
Synthesizing 2-arylindoles from alkynes presents a bifurcation in methodology:
-
Larock Synthesis (Internal Alkynes): Excellent for 2,3-disubstituted indoles. However, using a terminal alkyne often leads to mixtures or requires silyl-protection strategies to force the aryl group to C2.
-
Sonogashira-Cyclization (Terminal Alkynes): The preferred route for this specific target. The terminal alkyne (1-ethynyl-2-methoxybenzene) couples with 2-iodoaniline. The alkyne carbon attached to the aryl group naturally becomes the C2 position of the indole upon cyclization.
The Mechanism
The reaction proceeds through a tandem catalytic cycle. First, a Pd/Cu-catalyzed cross-coupling (Sonogashira) forms the o-alkynylaniline intermediate. Second, the metal (Pd or Cu) acts as a
Figure 1: Tandem catalytic cycle coupling Sonogashira cross-coupling with intramolecular hydroamination.
Experimental Protocol
Method A: One-Pot Pd/Cu-Catalyzed Annulation (Recommended)
This method avoids the isolation of the potentially unstable o-alkynylaniline intermediate.
Reagents & Materials:
-
Substrate 1: 2-Iodoaniline (1.0 equiv, 219 mg for 1 mmol scale)
-
Substrate 2: 1-Ethynyl-2-methoxybenzene (1.2 equiv, 158 mg)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2-5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)
-
Base/Solvent: Triethylamine (Et3N) (3.0 equiv) in DMF (anhydrous) OR pure Et3N.
-
Temperature: 80°C.
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Add 2-iodoaniline (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol, 21 mg), and CuI (0.03 mmol, 5.7 mg) to the vial.
-
Expert Note: Add CuI last to prevent rapid oxidation before the vessel is sealed.
-
-
Solvent Addition: Evacuate and backfill with N2 three times. Syringe in anhydrous DMF (3 mL) and Et3N (0.42 mL, 3 mmol).
-
Alkyne Addition: Add 1-ethynyl-2-methoxybenzene (1.2 mmol) dropwise via syringe.
-
Observation: The solution typically turns dark brown/black upon mixing, indicating active Pd(0) generation.
-
-
Reaction: Seal the vessel and heat to 80°C in an oil bath. Stir vigorously for 6–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.5) should disappear. The intermediate alkyne may appear transiently before converting to the highly fluorescent indole product.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.
-
Wash organic layer with Brine (10 mL), dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–88%.
-
Method B: The "Difficult Substrate" Two-Step Protocol
If the one-pot method yields significant byproducts (dimerization of alkyne), isolate the intermediate.
| Step | Reaction | Conditions | Key Observation |
| 1 | Coupling | 2-iodoaniline + Alkyne, PdCl2(PPh3)2 (2%), CuI (1%), Et3N, RT, 4h. | Conversion to o-alkynylaniline. Less thermal stress. |
| 2 | Isolation | Filter salts, concentrate, short silica plug. | Obtain yellow oil/solid. |
| 3 | Cyclization | Dissolve intermediate in DMF. Add CuI (10 mol%) or AuCl3 (5 mol%). Heat to 100°C. | Clean conversion to indole. |
Critical Parameters & Troubleshooting
The "2-Methoxy" Effect
The 2-methoxyphenyl group introduces two specific variables:
-
Steric Bulk: The ortho-methoxy group creates steric pressure near the reaction center. While this generally favors the formation of the indole (relief of steric strain upon cyclization), it can slow down the initial Sonogashira coupling compared to a phenyl analog.
-
Solution: If coupling is slow, increase temperature to 90°C or catalyst loading to 5 mol%.
-
-
Chelation: The methoxy oxygen can weakly coordinate with the Pd or Cu catalyst, potentially trapping the catalyst in an off-cycle resting state.
-
Solution: Use a strongly coordinating solvent like DMF or DMSO to out-compete the methoxy group for metal coordination.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Catalyst poisoning (O2) or inactive CuI. | Use fresh CuI (should be off-white, not green/brown). Degas solvents thoroughly. |
| Alkyne Dimerization | Glaser coupling side-reaction. | Strictly exclude O2. Add alkyne slowly (syringe pump) to keep concentration low relative to the aryl iodide. |
| Incomplete Cyclization | Intermediate o-alkynylaniline persists. | The cyclization step requires higher energy or Lewis acidity. Add 10 mol% CuI or 5 mol% InBr3 and increase temp to 100°C. |
| Regioisomer Mixtures | Incorrect Alkyne Choice. | Ensure you are using a terminal alkyne (1-ethynyl-2-methoxybenzene). Do not use internal alkynes for this specific target. |
Safety & Handling
-
2-Iodoaniline: Light sensitive; store in amber vials. Harmful if swallowed.
-
Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Waste: Segregate heavy metal waste (Pd/Cu) from general organic solvents.
References
-
Larock Indole Synthesis (Original): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link
-
Cacchi Reaction (One-Pot Pd/Cu): Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides." Organic Letters, 2003 , 5(21), 3843–3846. Link
-
Sonogashira Coupling Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link
-
Regioselectivity in Indole Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075. Link
-
Mechanistic Studies (5-endo-dig): Ackermann, L. "Transition-Metal-Catalyzed Synthesis of Indoles." Wiley-VCH, 2011 , Chapter 1. Link
Application and Protocol for the Purification of 2-(2-methoxyphenyl)-1H-indole via Recrystallization
For: Researchers, scientists, and drug development professionals
Introduction: The Importance of Purity for 2-(2-methoxyphenyl)-1H-indole
2-(2-methoxyphenyl)-1H-indole is a heterocyclic aromatic compound belonging to the diverse family of indole derivatives. This class of molecules is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. The precise biological function and material characteristics of any given compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to misleading experimental results, reduced efficacy in biological assays, and undesirable properties in materials. Therefore, robust purification methods are critical in the synthesis and development of 2-(2-methoxyphenyl)-1H-indole for any research or commercial application.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent. This application note provides a detailed guide to developing an effective recrystallization protocol for 2-(2-methoxyphenyl)-1H-indole.
Physicochemical Properties and a Priori Considerations
While specific experimental data for 2-(2-methoxyphenyl)-1H-indole is not widely available in the public domain, we can infer its general properties based on its structure and data from analogous compounds such as 2-phenylindole. The molecule possesses a moderately polar indole core and a methoxyphenyl substituent, suggesting it will be a solid at room temperature with limited solubility in non-polar solvents and greater solubility in moderately polar organic solvents. The melting point of the purified compound is a key indicator of its purity and should be determined experimentally. For context, the structurally similar 2-phenylindole has a melting point of 175-177 °C.
Part 1: Selecting an Optimal Recrystallization Solvent System
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in solution or are removed by hot filtration.
-
A boiling point that is not excessively high or low.
-
Chemical inertness towards the compound.
-
Ease of removal from the purified crystals.
Given the anticipated polarity of 2-(2-methoxyphenyl)-1H-indole, a systematic screening of single and binary solvent systems is recommended.
Experimental Protocol 1: Single Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude 2-(2-methoxyphenyl)-1H-indole into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.5 mL).
-
Room Temperature Solubility: Agitate the mixture at room temperature and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.
-
Hot Solubility: If the compound is not fully soluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.
-
Cooling and Crystal Formation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.
-
Evaluation: An ideal single solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.
Table 1: Suggested Solvents for Single Solvent Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Hexane | 0.1 | 69 | Low polarity, likely a poor solvent. |
| Toluene | 2.4 | 111 | Aromatic, may have good differential solubility. |
| Dichloromethane | 3.1 | 40 | Good solvent for many organics, low boiling point. |
| Diethyl Ether | 2.8 | 35 | Common lab solvent, volatile. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, often a good choice. |
| Acetone | 5.1 | 56 | Polar aprotic, good solvent. |
| Isopropanol | 3.9 | 82 | Polar protic, can form hydrogen bonds. |
| Ethanol | 4.3 | 78 | Similar to isopropanol. |
| Methanol | 5.1 | 65 | Polar protic, good solvent. |
Experimental Protocol 2: Binary Solvent System (Two-Solvent) Screening
If no single solvent is ideal, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude 2-(2-methoxyphenyl)-1H-indole in a minimal amount of a "good" hot solvent (e.g., dichloromethane or ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back to the hot solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Table 2: Suggested Binary Solvent Systems for Screening
| "Good" Solvent | "Poor" Solvent | Rationale |
| Dichloromethane | Hexane/Pentane | A common system for moderately polar compounds. |
| Ethyl Acetate | Hexane/Petroleum Ether | Another widely used system with good differential solubility. |
| Acetone | Water | For more polar compounds. |
| Ethanol/Methanol | Water | Often effective for compounds with hydrogen bonding capabilities. |
Part 2: Detailed Recrystallization Protocol for 2-(2-methoxyphenyl)-1H-indole
The following protocol is a general guideline. The optimal solvent system and volumes should be determined from the screening experiments described above. This example will assume a binary solvent system of Ethyl Acetate and Hexane.
Materials and Equipment:
-
Crude 2-(2-methoxyphenyl)-1H-indole
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Melting point apparatus
Step-by-Step Protocol:
-
Dissolution: Place the crude 2-(2-methoxyphenyl)-1H-indole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture to a gentle boil while stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Inducing Crystallization: Reheat the clear solution to boiling. Add the "poor" solvent (hexane) dropwise with continuous stirring until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent (ethyl acetate) until the solution is clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture (in the same approximate ratio as the final solution) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.
Visualization of the Workflow
Diagram 1: Solvent Selection Workflow
Caption: Workflow for selecting the optimal recrystallization solvent.
Diagram 2: Recrystallization Protocol Workflow
Caption: Step-by-step workflow for the recrystallization of 2-(2-methoxyphenyl)-1H-indole.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the solvent screening is immediately apparent by visual inspection of crystal formation. The ultimate validation of the recrystallization protocol is the purity of the final product, which is quantitatively assessed by melting point determination and, if necessary, by spectroscopic or chromatographic methods. A sharp and consistent melting point after one or two recrystallizations indicates a high degree of purity.
References
-
Hewitt, M. C., & Shao, L. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 37-46. [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Wikipedia contributors. (2024, January 29). Indole. In Wikipedia, The Free Encyclopedia. [Link]
TLC mobile phase for separating 2-(2-methoxyphenyl)-1H-indole
Application Note: TLC Mobile Phase Optimization for 2-(2-methoxyphenyl)-1H-indole
Abstract
This guide details the thin-layer chromatography (TLC) method development for 2-(2-methoxyphenyl)-1H-indole , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, anticancer agents). Unlike simple aromatics, this analyte presents a dual challenge: the hydrogen-bond donating nature of the indole N-H moiety (causing peak tailing) and the steric/electronic influence of the ortho-methoxy group. This protocol provides a self-validating solvent selection strategy, visualization techniques, and troubleshooting steps to ensure reproducible separation from common synthetic impurities (e.g., 2-haloanilines, alkynes).
Chemical Context & Separation Challenges
To design an effective mobile phase, we must first analyze the analyte's interaction with the stationary phase (Silica Gel 60
-
Analyte : 2-(2-methoxyphenyl)-1H-indole.
-
Key Interactions :
-
Indole N-H : Weakly acidic (
). Acts as a Hydrogen Bond Donor (HBD) to silica silanols ( ), leading to tailing or "comet-shaped" spots. -
Methoxy Group (-OMe) : A Hydrogen Bond Acceptor (HBA). While it increases polarity relative to 2-phenylindole, the ortho position induces a twist in the biaryl bond, potentially shielding the indole nitrogen or reducing planarity.
-
Lipophilicity : Despite the heteroatoms, the molecule remains largely lipophilic (
), requiring non-polar solvents for migration.
-
Mobile Phase Strategy
Do not rely on a single solvent system. Use an "Orthogonal Selectivity" approach to validate purity.
Primary System: The "Workhorse" (Hexane / Ethyl Acetate)
This is the starting point for 90% of indole separations. The non-polar hexane drives the analyte up the plate, while ethyl acetate modulates the desorption from silica.
-
Starting Ratio : 9:1 (Hexane:EtOAc).
-
Target
: 0.3 – 0.4. -
Behavior : If the spot stays at the baseline, increase polarity to 4:1. If it travels with the solvent front, switch to 100% Hexane or 1:1 DCM/Hexane.
Secondary System: The "Indole Specialist" (Toluene / Ethyl Acetate)
Toluene interacts with the
-
Ratio : 10:1 to 5:1 (Toluene:EtOAc).
-
Advantage : Often suppresses tailing better than hexane due to
- interactions with the analyte, competing with silica adsorption.
Tertiary System: "De-streaking" (Additives)
If the indole N-H causes significant streaking (common on acidic silica batches):
-
Modifier : Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Mechanism : The base neutralizes the acidic silanol sites on the silica, preventing the indole N-H from "sticking."
Standardized Protocol
Materials
-
Stationary Phase : Silica Gel 60
on Aluminum or Glass backing. -
Solvents : HPLC Grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.
-
Stain : Vanillin dip (Specific for indoles).
Step-by-Step Execution
-
Sample Preparation :
-
Dissolve ~1 mg of crude material in 0.5 mL DCM.
-
Critical: Ensure the sample is not too concentrated to prevent "overloading" which mimics tailing.
-
-
Spotting :
-
Spot 1
L on the baseline (1 cm from bottom). -
Spot a co-spot (Crude + Pure Standard if available) to verify identity.
-
-
Elution :
-
Trial 1 : Elute with Hexane:EtOAc (9:1) .
-
Observation:
- : Too polar. Change to 4:1 .
- : Too non-polar. Change to 100% Hexane or DCM:Hexane (1:4) .
-
Tailing : If observed, switch to Toluene:EtOAc (8:1) .
-
-
Visualization (The "Triple Check") :
-
UV 254 nm : The indole core absorbs strongly. Look for a dark quenched spot.
-
UV 365 nm : Many 2-aryl indoles are fluorescent (blue/purple). This can detect trace impurities invisible at 254 nm.
-
Vanillin Stain : Dip plate and heat to 150°C.
-
Result: Indoles typically turn pink to reddish-purple . This confirms the presence of the indole moiety, distinguishing it from non-indole impurities (like starting aryl halides).
-
-
Data Summary & Troubleshooting
| Condition | Solvent System | Typical | Application |
| Standard | Hexane : EtOAc (9:1) | 0.25 - 0.35 | General purity check; Reaction monitoring. |
| Polar Impurities | Hexane : EtOAc (4:1) | 0.50 - 0.65 | Moving polar byproducts (e.g., oxides). |
| Co-elution | DCM : Hexane (1:[1]1) | 0.30 - 0.40 | Separating indole from non-polar halides. |
| Anti-Tailing | Toluene : EtOAc (8:[1]1) | 0.30 - 0.40 | Best peak shape; High resolution. |
Decision Logic (Visualized)
The following diagram outlines the logical flow for selecting the optimal mobile phase based on experimental feedback.
Caption: Decision tree for optimizing TLC mobile phases for 2-aryl indoles, addressing polarity and peak shape issues.
References
-
Synthesis and Purification of 2-Arylindoles
- Title: Synthesis of 2-phenylindoxyls and related deriv
- Source: Arkivoc (Ark
- Context: Describes purification of 2-phenylindole deriv
-
URL: [Link]
-
General Indole TLC Protocols
- Title: Step-by-Step Procedures for Thin Layer Chrom
- Source: Chemistry LibreTexts
- Context: Standard protocols for spotting, developing, and visualizing organic heterocycles.
-
URL: [Link]
-
Advanced Separation of Substituted Indoles
- Title: An Annulative Approach to Highly Substituted Indoles.
- Source: SciSpace / J. Org. Chem.
- Context: Details the use of Toluene:EtOAc (8:1) and DCM:Hexanes (1:1) for purifying complex 2-substituted indoles.
-
URL: [Link]
Sources
preparing stock solutions of 2-(2-methoxyphenyl)-1H-indole for cell assays
Application Note & Protocol: Preparation and Management of 2-(2-methoxyphenyl)-1H-indole Stock Solutions for Cellular Assays
Executive Summary
This guide details the rigorous preparation of stock solutions for 2-(2-methoxyphenyl)-1H-indole (MW: ~223.27 g/mol ), a lipophilic small molecule scaffold often utilized in medicinal chemistry for anticancer and kinase inhibition studies.
Critical Challenge: As a lipophilic indole derivative, this compound exhibits poor aqueous solubility and high susceptibility to oxidative degradation. Improper solubilization leads to "silent precipitation" in cell culture media, resulting in false negatives or high variability in IC50 data.
Core Recommendation: Prepare primary stocks in anhydrous DMSO at 10 mM or 20 mM , store in single-use aliquots at -80°C , and strictly maintain final DMSO concentrations ≤ 0.1% (v/v) in cell assays to prevent solvent-induced cytotoxicity.
Physicochemical Analysis & Safety
Before handling, understand the molecule's behavior to predict solubility issues.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | 223.27 g/mol | Used for Molarity calculations. |
| LogP (Predicted) | ~3.5 - 4.0 (Lipophilic) | Insoluble in water/PBS. Requires DMSO or Ethanol. |
| Appearance | Off-white to yellow solid | Color change (browning) indicates oxidation. |
| Stability | Light & Air Sensitive | Must use amber vials and limit air exposure.[1] |
| Solubility Limit | ~50-100 mM in DMSO | Do not attempt >100 mM stocks to avoid saturation. |
Safety Warning: Indole derivatives can be irritants. DMSO is a penetrant carrier that can transport dissolved toxins through the skin. Always wear nitrile gloves and work in a fume hood.
Protocol: Primary Stock Preparation
Objective: Create a precise 10 mM stock solution in anhydrous DMSO.
Materials Required
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).
-
Container: Amber borosilicate glass vials (1.5 mL or 4 mL) with PTFE-lined caps. Do not use plastic tubes for long-term storage of concentrated DMSO stocks due to leaching.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.
Calculation (The "Reverse Weighing" Method)
Standard practice dictates weighing the solid first, then adding the exact volume of solvent, rather than targeting a specific mass.
Formula:
Example Calculation: You weigh out approximately 5 mg of powder.
-
Mass weighed: 5.20 mg
-
Target Concentration: 10 mM (0.01 M)
-
MW: 223.27 g/mol
Workflow Diagram
Step-by-Step Procedure
-
Weighing: Place a sterile amber glass vial on the balance. Zero it. Add approx. 2-5 mg of compound. Record the exact mass .
-
Solvent Addition: Calculate the required DMSO volume. Add the DMSO directly to the vial using a calibrated micropipette.
-
Dissolution:
-
Cap tightly.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes. Note: Indoles can be stubborn; sonication ensures micro-crystals dissolve.
-
-
Visual QC: Hold the vial up to a light source. The solution must be crystal clear . If cloudy, sonicate further or warm gently (37°C) for 2 minutes.
-
Aliquot: Dispense into small volumes (e.g., 50 µL) in PCR tubes or micro-vials to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term >1 month).
Protocol: Application in Cell Assays
Objective: Dilute the stock into culture media without causing precipitation ("crashing out") or solvent toxicity.
The "0.1% Rule"
Most mammalian cells tolerate up to 0.1% DMSO.
-
10 mM Stock diluted 1:1000
10 µM Final Assay Concentration (0.1% DMSO). -
If you need >10 µM, you must prepare a higher concentration stock (e.g., 50 mM), but be aware of solubility limits.
Serial Dilution Scheme (For IC50 Curves)
Never dilute lipophilic compounds directly into aqueous media for the serial dilution steps. Dilute in DMSO first.
Table 1: Preparation of 1000x Concentrates (in DMSO)
| Target Assay Conc. | Dilution Step (in DMSO) | Source Solution | DMSO Added | Final DMSO in Assay (1:1000) |
| 10 µM | 10 mM (Stock) | - | - | 0.1% |
| 3 µM | 1:3.3 Dilution | 30 µL of 10 mM | 70 µL | 0.1% |
| 1 µM | 1:10 Dilution | 10 µL of 10 mM | 90 µL | 0.1% |
| 0.3 µM | 1:3.3 Dilution | 30 µL of 1 mM | 70 µL | 0.1% |
| 0.1 µM | 1:10 Dilution | 10 µL of 1 mM | 90 µL | 0.1% |
Final Addition to Cells
-
Prepare Intermediate (Optional but Recommended): Dilute the 1000x DMSO stock 1:10 into culture medium (creating a 100x working solution with 10% DMSO). Mix immediately.
-
Why? Adding 1 µL of pure DMSO into 1 mL of media can create a local high-concentration "hotspot" where the compound precipitates instantly.
-
-
Final Dilution: Add the 100x working solution to the cell wells (1:10 dilution).
Alternative (Direct Spike): If using an automated liquid handler (e.g., Echo, Tecan), you can spike nanoliters of pure DMSO stock directly into the well. Ensure the plate is shaken immediately.
Troubleshooting & Quality Assurance
| Issue | Cause | Solution |
| Cloudiness in Media | "Crash out" (Precipitation) | The compound is too lipophilic for the concentration attempted. Reduce concentration or add serum (FBS proteins bind drug and aid solubility). |
| Yellowing of Stock | Oxidation | Indoles oxidize over time. Discard stock if color shifts significantly from preparation day. |
| Cell Death in Controls | DMSO Toxicity | Ensure final DMSO is <0.1%.[5][6][7] Run a "Vehicle Only" control. Some sensitive lines (e.g., primary neurons) require <0.05% DMSO. |
| Variable IC50 | Adsorption to Plastic | Lipophilic indoles stick to plastic tips. Use Low Retention tips and glass-coated plates if possible. |
References
-
Sigma-Aldrich. Product Information: Indole Derivatives and Solubility. Accessed 2023.[8] Link
-
National Institutes of Health (NIH) - NCATS. Assay Guidance Manual: Compound Management and Solubility.Link
-
Timm, M. et al. "Considerations regarding use of solvents in in vitro cell based assays." BMC Pharmacology and Toxicology, 2013. Link
-
ResearchGate Community. Discussions on DMSO tolerance in cell culture.Link
-
Emulate Bio. Protocol for Compound Treatment Solution Preparation.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indol… [cymitquimica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. strem.com [strem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
improving yield of 2-(2-methoxyphenyl)-1H-indole in Fischer synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-methoxyphenyl)-1H-indole via the Fischer Indole Synthesis.
Technical Support: Optimizing Yield of 2-(2-Methoxyphenyl)-1H-indole
Critical Reaction Parameters
The synthesis of 2-(2-methoxyphenyl)-1H-indole involves the condensation of phenylhydrazine with 2'-methoxyacetophenone , followed by acid-catalyzed [3,3]-sigmatropic rearrangement.
Core Challenge: The ortho-methoxy group on the acetophenone ring introduces significant steric strain and electron-donating effects (EDG). While it does not directly participate in the sigmatropic rearrangement (which occurs on the hydrazine's aryl ring), it destabilizes the hydrazone intermediate and hinders the initial enolization required for the reaction to proceed.
| Parameter | Recommended Specification | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Superior to ZnCl₂ or H₂SO₄ for electron-rich, sterically hindered ketones. PPA acts as both solvent and catalyst, minimizing polymerization (tar formation). |
| Stoichiometry | 1.0 : 1.1 (Hydrazine : Ketone) | Slight excess of ketone drives hydrazone formation to completion, compensating for the slower kinetics caused by the ortho-methoxy steric clash. |
| Temperature | 80–100 °C (Cyclization) | Temperatures >120 °C promote charring/polymerization of the electron-rich indole product. |
| Solvent (Step 1) | Ethanol + cat. Glacial AcOH | Protic solvent facilitates proton transfer during hydrazone formation. |
| Atmosphere | Nitrogen / Argon | Indoles with electron-rich substituents are prone to oxidative degradation (indolenine formation) at high temperatures. |
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at the hydrazone stage. The TLC shows starting material remaining even after 24 hours.
-
Diagnosis: Steric hindrance from the ortho-methoxy group is preventing efficient condensation.
-
Corrective Action:
-
Force Water Removal: Use a Dean-Stark trap with toluene or benzene to azeotropically remove water. This shifts the equilibrium toward the hydrazone.
-
Catalyst Spike: Increase the acetic acid catalyst concentration to 5-10 mol%.
-
Microwave Assist: If available, irradiate the mixture at 100 °C for 10–20 minutes. Microwave heating often overcomes steric barriers in hydrazone formation more effectively than thermal reflux.
-
Q2: I am getting a dark, tarry mess upon adding the acid catalyst for cyclization.
-
Diagnosis: The reaction conditions are too harsh (temperature too high or acid too strong), leading to polymerization of the indole or decomposition of the electron-rich hydrazone.
-
Corrective Action:
-
Switch to PPA: If using ZnCl₂ (melt) or H₂SO₄, switch to Polyphosphoric Acid. PPA is a "soft" dehydration agent that buffers the reaction.
-
Two-Step Protocol: Do not perform a one-pot reaction. Isolate and dry the hydrazone first. Residual ethanol or water from Step 1 can cause violent exotherms with PPA.
-
Temperature Control: Pre-heat the PPA to 70 °C before adding the hydrazone. Monitor internal temperature strictly; do not exceed 100 °C.
-
Q3: Is there a risk of "Abnormal" Fischer Synthesis (migration to the wrong position)?
-
Analysis: No. The "Abnormal Fischer Synthesis" typically occurs when the hydrazine component has an ortho-substituent (e.g., o-tolylhydrazine). In your case, the substituent is on the ketone (acetophenone).
-
Risk Assessment: The primary risk is not regioselectivity, but rather demethylation . Strong Lewis acids (like BBr₃ or AlCl₃) or high-temperature HBr can cleave the methyl ether. PPA is generally safe for aryl methyl ethers at <120 °C.
Q4: The product is difficult to crystallize and remains an oil.
-
Diagnosis: Impurities (unreacted ketone or azine byproducts) are preventing crystal lattice formation.
-
Corrective Action:
-
Trituration: Triturate the crude oil with cold hexanes or pentane to remove unreacted ketone.
-
Recrystallization: Use Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4 °C.
-
Optimized Experimental Protocol
Step 1: Isolation of 2'-Methoxyacetophenone Phenylhydrazone
-
Dissolve 2'-methoxyacetophenone (10.0 mmol) and phenylhydrazine (10.0 mmol) in absolute ethanol (15 mL).
-
Add glacial acetic acid (3 drops).
-
Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Crucial: If conversion is low, add toluene (20 mL) and reflux with a Dean-Stark trap.
-
Cool to 0 °C. The hydrazone should precipitate. Filter, wash with cold ethanol, and dry thoroughly under vacuum (PPA reacts violently with moisture).
Step 2: Cyclization in Polyphosphoric Acid (PPA)
-
Heat PPA (10–15 g per 1 g of hydrazone) to 70–80 °C in a round-bottom flask with mechanical stirring (PPA is viscous).
-
Add the dried hydrazone portion-wise over 10 minutes. Note: Exotherm may occur.
-
Raise temperature to 90–100 °C and stir for 1–2 hours.
-
Endpoint: Monitor by TLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.
-
-
Quench: Cool to 50 °C, then pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring.
-
Workup: The product typically precipitates as a solid.
-
If Solid: Filter, wash with water, and aqueous NaHCO₃ (to remove acid traces).
-
If Gummy/Oily: Extract with Ethyl Acetate (3x). Wash organics with Brine and NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation from reactants to the final indole, highlighting the critical [3,3]-sigmatropic shift.
Caption: The reaction proceeds via hydrazone isolation to minimize side reactions. The [3,3]-shift is the irreversible step determining the indole core formation.
Figure 2: Troubleshooting Workflow
A decision tree for addressing low yields during the process.
Caption: Systematic diagnosis of failure modes. Most issues with this substrate stem from incomplete hydrazone formation or excessive heat during cyclization.
References
- Fischer Indole Synthesis Overview & Mechanism Source: BenchChem Technical Support. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."
-
Polyphosphoric Acid (PPA) Efficacy
-
Microwave-Assisted Synthesis
- Source: ResearchGate. "Synthesis of 2-aryl Indoles...
-
URL:[Link]
-
Abnormal Fischer Indole Reaction (Contextual)
Sources
Technical Support Center: Preventing Oxidation of 2-(2-methoxyphenyl)-1H-indole
The following Technical Support Guide is designed for researchers working with 2-(2-methoxyphenyl)-1H-indole . This document addresses the specific stability challenges associated with electron-rich 2-arylindoles and provides actionable protocols for storage, handling, and purification.
Product Class: Heterocyclic Building Blocks / 2-Arylindoles Common Application: Medicinal chemistry intermediates, fluorescent probes, antioxidant research. Primary Hazard: Autoxidation at the C3-position leading to impurities (indoxyls, isatins, dimers).
Compound Profile & Stability Analysis
2-(2-methoxyphenyl)-1H-indole is an electron-rich indole derivative. The presence of the methoxy group on the phenyl ring (an electron-donating group) increases the electron density of the indole system, making it highly susceptible to autoxidation compared to unsubstituted indole.
-
Critical Weakness: The C3 position of the indole ring.
-
Trigger Factors: Atmospheric oxygen, light (UV/Visible), and acidic impurities in solvents (e.g., traces of HCl in chloroform).
-
Visual Indicator: Pure compound is typically an off-white to pale beige solid. Oxidation results in a color shift to yellow, orange, or pink , indicating the formation of extended conjugated systems (e.g., dimers or isatin derivatives).
Troubleshooting Guide (Q&A)
Q1: My sample has turned from off-white to bright yellow. Is it still usable?
Diagnosis: The yellow color indicates the formation of oxidation byproducts, likely 2-(2-methoxyphenyl)-3H-indol-3-one (indoxyl) or oxidative dimers. Action:
-
Do not use for sensitive catalytic reactions or biological assays; the impurities are redox-active.
-
Check Purity: Run a TLC (Thin Layer Chromatography).[1] Oxidized products are typically more polar (lower
) than the parent indole. -
Resolution: Perform the Recrystallization Protocol (see Section 4) to remove the colored impurities.
Q2: I stored the compound in DMSO at -20°C, but it degraded. Why?
Diagnosis: DMSO is hygroscopic and can absorb water and oxygen over time. Furthermore, DMSO itself can act as a mild oxidant under certain conditions, and freeze-thaw cycles introduce fresh oxygen into the headspace. Action:
-
Immediate: Discard the stock solution if degradation is >10%.
-
Prevention: Store solid aliquots. If solution storage is mandatory, use Anhydrous DMSO , purge with Argon, seal with Parafilm, and store in single-use aliquots to avoid freeze-thaw cycles.
Q3: Can I use Chloroform ( ) for solubilization?
Diagnosis: Chloroform often contains trace amounts of hydrochloric acid (HCl) and phosgene if not stabilized properly. Acid catalyzes the autoxidation of indoles and promotes dimerization. Action:
-
Avoid: Chloroform and Dichloromethane (DCM) for long-term storage.
-
Alternative: Use Ethyl Acetate or Methanol for transfers. If chlorinated solvents are necessary for chromatography, neutralize them first by passing through a small plug of basic alumina.
The Mechanism of Failure (Autoxidation)
Understanding the degradation pathway is crucial for prevention. The electron-rich nature of the 2-(2-methoxyphenyl) group stabilizes the intermediate radical, accelerating the reaction with oxygen.
Figure 1: Autoxidation Pathway of 2-Arylindoles
Caption: The oxidation cascade begins at the C3 position, driven by light and oxygen, leading to ring cleavage or dimerization.
Recovery & Purification Protocols
If your compound has oxidized, use this protocol to restore purity.
Protocol A: Recrystallization (The "Ethanol Rescue")
Best for: Recovering >500mg of bulk solid.
-
Solvent System: Ethanol (95%) and Water.[2]
-
Dissolution: Place the crude yellow solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.
-
Note: If the solution is dark brown/black, add Activated Charcoal (1-2% by weight), boil for 2 minutes, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).
-
Cooling: Add one drop of Ethanol to clear the turbidity. Cap the flask and let it cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Collection: Filter the off-white crystals using vacuum filtration. Wash with cold Ethanol:Water (1:1).
-
Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.
Protocol B: Rapid Silica Filtration
Best for: Small scale (<100mg) or removing dimers.
-
Pack: A short pad of Silica Gel (approx. 2cm height) in a glass pipette or sintered funnel.
-
Equilibrate: Flush with 10% Ethyl Acetate in Hexanes.
-
Load: Dissolve sample in minimal DCM and load onto the silica.
-
Elute: Wash with 10% Ethyl Acetate/Hexanes. The non-polar indole will elute first. The yellow/orange oxidized polar impurities will remain on the silica.
-
Concentrate: Evaporate solvent immediately using a rotary evaporator (bath temp <
).
Storage Specifications (The "Argon Shield")
To ensure long-term stability (>6 months), strict exclusion of oxygen is required.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C or -80°C | Slows kinetic rate of radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Blocks UV light (200-400nm) which initiates photo-oxidation. |
| Cap Type | Teflon-lined Screw Cap | Prevents gas exchange better than standard polyethylene caps. |
| Desiccant | Silica Gel Packet | Prevents moisture accumulation which can catalyze degradation. |
Workflow: Creating the Inert Environment
-
Transfer the purified solid into an amber vial.
-
Place the open vial into a vacuum desiccator.
-
Evacuate air (vacuum) and backfill with Argon gas. Repeat this cycle 3 times .
-
Quickly cap the vial while it is still in the inert gas flow (if possible) or immediately upon removal.
-
Seal the cap junction with Parafilm to prevent slow oxygen diffusion.
Solvent Compatibility Data
When handling 2-(2-methoxyphenyl)-1H-indole for experiments, choose solvents that minimize degradation risks.
| Solvent | Suitability | Notes |
| Ethanol / Methanol | High | Good for short-term use. Protophilic solvents can stabilize the NH. |
| DMSO / DMF | Medium | Good solubility, but difficult to remove. Hygroscopic. Use fresh. |
| Ethyl Acetate | High | Excellent for extraction and chromatography. |
| Chloroform / DCM | Low | Risk of acidity. Can induce dimerization. Use only if neutralized. |
| Acetone | Low | Can react with the indole C3 position (condensation) over long periods. |
References
-
BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from 3
-
Strem Chemicals. (2024). Product Data Sheet: 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole.[4] (Used for structural analog comparison). Retrieved from
-
National Institutes of Health (NIH). (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters. Retrieved from 5
-
Sigma-Aldrich. (2024). 2-(4-Methoxyphenyl)-1H-indole Product Specification. Retrieved from
-
University of Rochester. (n.d.). Solvents for Recrystallization Guide.[6][7] Retrieved from 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. athabascau.ca [athabascau.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole | 1242759-01-8 [chemicalbook.com]
- 5. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Reaction Temperature for 2-Arylindole Cyclization
Welcome to the technical support center for the synthesis of 2-arylindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 2-arylindole cyclization reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a core focus on the critical parameter of reaction temperature. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in 2-arylindole cyclization reactions.
Q1: Why is reaction temperature such a critical parameter in 2-arylindole cyclization?
Reaction temperature is a pivotal factor that directly influences the reaction rate, product yield, and purity. Many cyclization reactions, such as the Fischer indole synthesis, have high activation energies requiring elevated temperatures to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to undesirable outcomes, including:
-
Catalyst Decomposition: In palladium-catalyzed reactions, high temperatures can cause the catalyst to decompose, often observed as the formation of palladium black, which reduces catalytic activity.[3]
-
Byproduct Formation: Elevated temperatures can promote side reactions or the degradation of the desired product, leading to a complex mixture and lower purity.[1]
-
Regioselectivity Issues: In syntheses like the Bischler-Möhlau, harsh temperature conditions can result in poor or unpredictable regioselectivity.[2][4]
Q2: What is a good starting point for optimizing the reaction temperature for my specific 2-arylindole synthesis?
The optimal starting temperature is highly dependent on the specific synthetic method employed. Here are some general guidelines for common methods:
-
Fischer Indole Synthesis: This reaction often requires elevated temperatures, typically in the range of 100-150°C.[1][5] Microwave-assisted Fischer indole synthesis can significantly shorten reaction times at these temperatures.[1]
-
Bischler-Möhlau Indole Synthesis: Historically, this reaction is known for requiring harsh conditions.[4][6] However, modern variations, including microwave-assisted methods, may allow for lower temperatures.[1][6] A starting point could be around 100-170°C, with careful monitoring for byproduct formation.[7]
-
Larock Indole Synthesis: This palladium-catalyzed reaction is versatile. Initial reports used higher temperatures, but optimizations with specific ligands can lower the required temperature to the 60–110°C range.[8] A common starting point is often around 100-120°C.[9]
-
Other Palladium-Catalyzed Cyclizations: The optimal temperature for other palladium-catalyzed reactions can vary widely, from as low as 40°C to 140°C, depending on the specific catalyst, ligands, and substrates used.[1][3] A systematic screening of temperatures is often necessary.
Q3: How do I know if the reaction temperature is too high or too low?
-
Temperature Too Low: The most common indicator of a temperature that is too low is a sluggish or incomplete reaction. If after a reasonable amount of time (monitored by TLC or LC-MS), a significant amount of starting material remains, a gradual increase in temperature may be necessary.
-
Temperature Too High: Signs of an excessively high temperature include the formation of multiple, often colored, byproducts, a decrease in the yield of the desired product upon prolonged reaction time, and, in the case of palladium-catalyzed reactions, the precipitation of black palladium metal.[3]
Q4: Can changing the solvent affect the optimal reaction temperature?
Absolutely. The choice of solvent can significantly influence the optimal reaction temperature. Solvents with higher boiling points allow for higher reaction temperatures. Additionally, the polarity and coordinating ability of the solvent can affect catalyst stability and reactivity. For instance, in some palladium-catalyzed reactions, halogenated benzene solvents like 1,2-dichlorobenzene have been found to be optimal, while coordinating solvents like DMF or DMSO can inhibit the reaction.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues related to temperature optimization in 2-arylindole cyclization.
Guide 1: Low or No Product Yield
A low yield of the desired 2-arylindole is a frequent challenge. This guide provides a systematic approach to optimizing the reaction temperature to improve your yield.
Problem: The reaction is producing little to no 2-arylindole.
Possible Cause: The reaction temperature may be outside the optimal range for the specific transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 2-arylindole synthesis.
Experimental Protocol for Temperature Screening:
-
Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Temperature Gradient: Subject each reaction to a different, controlled temperature. A good starting range for many palladium-catalyzed cyclizations is 60, 80, 100, 120, and 140°C.[1]
-
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1, 2, 4, and 8 hours) using an appropriate analytical technique like TLC or LC-MS.
-
Analysis: Quench the reactions at the same time point and analyze the crude reaction mixtures to determine the yield of the desired product and the extent of byproduct formation.
-
Identify Optimum: The temperature that provides the best balance of high yield and minimal byproducts is your optimal temperature.
Guide 2: Significant Byproduct Formation
The formation of unwanted side products can complicate purification and reduce the overall yield. Temperature plays a key role in controlling the selectivity of the reaction.
Problem: The reaction produces a significant amount of byproducts.
Possible Cause: The reaction temperature may be too high, promoting side reactions or product degradation.
Troubleshooting Steps:
-
Lower the Temperature: The most straightforward approach is to lower the reaction temperature. A reduction of 10-20°C can sometimes dramatically improve the product-to-byproduct ratio.
-
Time-Course Study: At a slightly lower temperature, conduct a time-course study to determine the optimal reaction time. It's possible that at elevated temperatures, the desired product forms and then degrades over time.
-
Consider a Milder Catalyst System: If lowering the temperature results in an unacceptably slow reaction, consider exploring a more active catalyst system that can operate efficiently at lower temperatures. For palladium-catalyzed reactions, this may involve screening different phosphine ligands.
Data Summary: Temperature Effects on 2-Arylindole Synthesis
| Synthesis Method | Typical Temperature Range (°C) | Potential Issues at High Temperatures | References |
| Fischer Indole Synthesis | 100 - 150 | Degradation of product, formation of tars | [1][5] |
| Bischler-Möhlau Synthesis | 100 - 170 | Poor regioselectivity, byproduct formation | [4][7] |
| Larock Indole Synthesis | 60 - 130 | Catalyst decomposition, side reactions | [8][9] |
| Pd-Catalyzed Dehydrogenative Arylation | 40 - 120 | Catalyst decomposition (Pd black) | [3] |
| Copper-Catalyzed Domino Cyclization | ~110 | Not extensively detailed, but catalyst stability is a consideration | [10] |
Guide 3: Catalyst Decomposition in Palladium-Catalyzed Reactions
A common issue in palladium-catalyzed 2-arylindole synthesis is the deactivation of the catalyst.
Problem: Observation of a black precipitate (palladium black) and a decrease in reaction rate.
Possible Cause: The reaction temperature is too high for the stability of the palladium catalyst.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to prevent catalyst decomposition. Even a modest reduction in temperature can significantly improve catalyst longevity.[3]
-
Ligand Screening: The choice of ligand can have a profound impact on the thermal stability of the palladium catalyst. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species, allowing for higher reaction temperatures if required.
-
Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and prevent catalyst deactivation.
Mechanistic Considerations and Temperature
The effect of temperature is intrinsically linked to the reaction mechanism. Understanding the key steps can provide insights into why temperature adjustments are effective.
Caption: Interplay of key parameters in optimizing 2-arylindole synthesis.
For instance, in the Fischer indole synthesis , the key step is a[8][8]-sigmatropic rearrangement.[5][11] This concerted pericyclic reaction has a significant activation energy barrier, which is why heat is required.[12] However, competing side reactions, such as N-N bond cleavage, can also be accelerated by heat, making the selection of an optimal temperature crucial for maximizing the yield of the desired indole.[2]
In palladium-catalyzed reactions like the Larock synthesis , the catalytic cycle involves several steps: oxidative addition, migratory insertion, and reductive elimination.[9] Temperature affects the rate of each of these steps. While higher temperatures can accelerate the overall catalytic turnover, they can also promote β-hydride elimination or other undesired side reactions, as well as lead to the thermal decomposition of the catalyst.
References
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). National Institutes of Health.
- Larock indole synthesis. (n.d.). Wikipedia.
- Larock indole synthesis. (n.d.). Grokipedia.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- Optimizing temperature and reaction time for indole synthesis. (n.d.). Benchchem.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025, August 7). PMC.
- Indoles. (n.d.).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- 2-Aryl and 2-Heteroaryl Indoles from 1-Alkynes and o-Iodotrifluoroacetanilide through a Domino Copper-Catalyzed Coupling−Cyclization Process. (2003, September 26). ACS Publications.
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- Why Do Some Fischer Indolizations Fail? (2011, March 28). Journal of the American Chemical Society.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Larock Indole Synthesis. (n.d.). SynArchive.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu.
- Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate.
- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, August 8). ResearchGate.
- Indole synthesis mechanism help. (2017, September 11). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Chromatography Support Center: Purification of 2-(2-methoxyphenyl)-1H-indole
Case ID: IND-ISO-2024-001 Status: Open Subject: Separation of 2-(2-methoxyphenyl)-1H-indole from regioisomers (3-methoxy, 4-methoxy) and impurities.
Executive Summary & Strategy
The Challenge: Separating 2-(2-methoxyphenyl)-1H-indole (the ortho isomer) from its regioisomers is a classic "critical pair" separation. The difficulty arises because these isomers share identical molecular weights and very similar lipophilicities (
The Solution: You cannot rely solely on hydrophobicity (standard C18). You must exploit molecular shape (sterics) and
-
The Ortho Effect: The 2-methoxy group creates steric clash with the indole N-H or C3-H, forcing the phenyl ring to twist out of plane relative to the indole core.
-
The Para Effect: The 4-methoxy isomer maintains a more planar conformation, allowing stronger
stacking with stationary phases.
Method Development Guide
Phase 1: Stationary Phase Selection
Standard C18 is often insufficient for isomeric resolution.
| Column Chemistry | Mechanism of Action | Recommendation |
| Phenyl-Hexyl | Primary Choice | |
| C18 (End-capped) | Hydrophobic Interaction: Separates based on general polarity. May result in co-elution of isomers. | Secondary Choice |
| Silica (Normal Phase) | Adsorption: Separates based on polar group accessibility. The ortho-methoxy group is sterically shielded, often eluting faster ( | Good for Flash |
Phase 2: Mobile Phase Optimization
Indoles are nitrogen heterocycles prone to peak tailing due to silanol interactions.
-
Solvent B (Organic): Use Methanol (MeOH) over Acetonitrile (ACN). MeOH is a protic solvent that participates in hydrogen bonding, often providing better selectivity for methoxy-substituted isomers.
-
Modifier: Use 0.1% Formic Acid or Ammonium Formate (10mM) .
-
Why? The indole nitrogen is not basic (
of conjugate acid ), but the NH is a hydrogen bond donor. Acidic modifiers suppress the ionization of residual silanols on the column, sharpening the peak.
-
Troubleshooting & FAQs
Q1: My peaks are tailing significantly. Is the indole basic?
Answer: No, the indole nitrogen is not basic in the traditional sense (it is part of the aromatic system). Tailing is usually caused by:
-
Silanol Interaction: The indole N-H hydrogen bonds with acidic silanols on the silica surface.
-
Solution:
-
Flash: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.
-
HPLC: Ensure your column is "fully end-capped" and maintain pH
3.0 using formic acid.
-
Q2: The ortho and para isomers are co-eluting on my C18 column. What now?
Answer: You are relying too much on hydrophobicity. Switch to a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: The para-isomer is flatter and will retain longer on a Phenyl column due to efficient stacking. The ortho-isomer is twisted and will elute earlier.
-
Alternative: If stuck with C18, lower the temperature to 15°C. Lower thermal energy reduces bond rotation, "freezing" the isomers in their distinct shapes and potentially improving resolution.
Q3: How do I load this sample for Flash Chromatography? It precipitates in Hexane.
Answer: Indoles are often crystalline and poorly soluble in non-polar solvents.
-
Do NOT: Liquid load with DCM (dichloromethane) or DMSO; this causes "band broadening" and loss of resolution.
-
DO: Use Solid Loading . Dissolve the crude in a minimum amount of Acetone/DCM, add Celite or Silica (1:2 ratio), and rotary evaporate to a dry, free-flowing powder. Load this powder into a pre-column cartridge.
Visual Workflows
Diagram 1: Method Development Decision Tree
Caption: Logical flow for selecting the correct chromatography mode based on initial screening results.
Diagram 2: Separation Mechanism (Steric Twist)
Caption: The ortho-methoxy group forces a twist, reducing retention on planar stationary phases compared to the para-isomer.
Step-by-Step Protocols
Protocol A: Analytical HPLC Screening
Objective: Determine purity and isomer ratio.
-
Column: Phenyl-Hexyl, 4.6 x 150mm, 3.5µm (e.g., XBridge or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to stack peaks)
-
2-15 min: 30%
80% B (Linear Gradient) -
15-18 min: 80% B (Wash)
-
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).
-
Success Criteria: Resolution (
) > 1.5 between the major peak and the nearest isomer.
Protocol B: Flash Purification (Scale-up)
Objective: Isolate >100mg of target.
-
Stationary Phase: Spherical Silica (20-40µm).
-
Solvent System: Hexane / Ethyl Acetate.
-
Additives: Pre-rinse the column with 1% Triethylamine (TEA) in Hexane to neutralize silica acidity.
-
Gradient:
-
Equilibrate: 100% Hexane (2 CV - Column Volumes).
-
Ramp: 0% to 20% EtOAc over 10 CV.
-
Hold: 20% EtOAc for 5 CV (Target usually elutes here).
-
Ramp: 20% to 50% EtOAc (Elute polar impurities).
-
-
Collection: Collect fractions. Check tubes via TLC. Combine pure fractions and evaporate at <40°C to prevent oxidation.
References
-
Separation of Indole Alkaloids by HPLC
- Source: N
- Context: Discusses optimized conditions for indole separation using reversed-phase columns and ion-pair techniques.
-
URL:[Link]
-
Peak Tailing in HPLC (Mechanisms & Solutions)
- Source: Phenomenex Technical Guide
- Context: Explains the interaction between basic/nitrogenous compounds and silanol groups, recommending end-capped columns and pH modifiers.
-
URL:[Link]
-
Ortho vs.
- Source: Restek Chrom
- Context: Demonstrates the use of Biphenyl and Phenyl-Hexyl phases to separate structural isomers based on steric hindrance and planarity.
-
URL:[Link]
-
Strategies for Synthesizing Meta/Ortho Substituted Phenols (Isomer Challenges)
- Source: Royal Society of Chemistry (New Journal of Chemistry)
- Context: Highlights the difficulty in ortho/para positioning and the necessity of chromatographic separ
-
URL:[Link]
Validation & Comparative
Comparative Spectroscopic Guide: IR Signatures of 2-(2-methoxyphenyl)-1H-indole
Topic: Comparative Spectroscopic Guide: IR Analysis of 2-(2-methoxyphenyl)-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(2-methoxyphenyl)-1H-indole is a privileged scaffold in medicinal chemistry, serving as a core structure for tubulin polymerization inhibitors, kinase inhibitors, and estrogen receptor modulators. In synthetic workflows—often involving Fischer indole synthesis or Suzuki-Miyaura cross-coupling—rapid and decisive characterization is required to distinguish the product from starting materials (e.g., 2-methoxyacetophenone, phenylhydrazines) and structural isomers (e.g., 2-(4-methoxyphenyl)-1H-indole).
This guide provides a technical breakdown of the characteristic Infrared (IR) absorption bands of 2-(2-methoxyphenyl)-1H-indole. By comparing its spectral footprint against key alternatives (Indole, 2-Phenylindole), we establish a self-validating protocol for structural confirmation.
Compound Profile & Structural Basis for IR Analysis
The IR spectrum of 2-(2-methoxyphenyl)-1H-indole is a superposition of two distinct aromatic systems linked by a single bond, further modified by an ether linkage.
-
Core A (Indole): Contributes the N-H stretch (heteroaromatic) and specific ring deformations.
-
Core B (2-Methoxyphenyl): Contributes the C-O-C ether stretches and an ortho-substitution pattern that overlaps with the indole's own substitution pattern.
Structural Visualization & IR Zones
The following diagram maps the chemical structure to specific IR diagnostic zones.
Figure 1: Structural decomposition of 2-(2-methoxyphenyl)-1H-indole linking chemical moieties to their primary IR absorption zones.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its non-methoxylated analog (2-Phenylindole) and the unsubstituted core (Indole). This comparison highlights the "Methoxy Marker" bands essential for confirmation.
| Functional Group | Mode of Vibration | 2-(2-methoxyphenyl)-1H-indole (Target) | 2-Phenylindole (Alternative) | Indole (Control) | Differentiation Note |
| N-H | Stretch | 3420–3340 cm⁻¹ (Sharp, free) ~3250 cm⁻¹ (Broad, H-bonded) | 3450–3400 cm⁻¹ | 3420–3390 cm⁻¹ | The ortho-methoxy group can act as an H-bond acceptor, potentially broadening or red-shifting the N-H band compared to 2-phenylindole. |
| C-H (Ar) | Stretch | 3060–3010 cm⁻¹ | 3060–3030 cm⁻¹ | 3050–3020 cm⁻¹ | Non-diagnostic; present in all aromatic systems. |
| C=C / C=N | Ring Stretch | 1600–1450 cm⁻¹ (Multiple bands) | 1600–1450 cm⁻¹ | 1580, 1460 cm⁻¹ | 2-aryl substitution adds conjugation bands (~1600 cm⁻¹) absent in simple indole. |
| C-O-C (Asym) | Stretch | 1260–1240 cm⁻¹ (Strong) | ABSENT | ABSENT | PRIMARY DIAGNOSTIC: Distinguishes target from 2-phenylindole. |
| C-O-C (Sym) | Stretch | 1050–1020 cm⁻¹ (Medium) | ABSENT | ABSENT | SECONDARY DIAGNOSTIC: Confirms ether presence. |
| C-H (OOP) | Bending | 760–735 cm⁻¹ (Strong, Multiplet) | 750–740 cm⁻¹ & 690 cm⁻¹ | 745 cm⁻¹ | The target has TWO ortho-disubstituted rings, causing intense overlapping bands in the 750 region. |
Technical Insight: In 2-phenylindole, a monosubstituted phenyl ring typically shows two OOP bands at ~750 cm⁻¹ and ~690 cm⁻¹. In 2-(2-methoxyphenyl)-1H-indole , the 690 cm⁻¹ band (characteristic of mono-substitution) disappears, replaced by intensified absorption in the 735–760 cm⁻¹ range due to the ortho-substitution pattern.
Detailed Spectral Interpretation
A. The "Methoxy Markers" (1275–1000 cm⁻¹)
The most definitive proof of successful synthesis (e.g., from 2-haloaniline and 2-methoxy-alkyne) is the appearance of the ether bands.
-
Asymmetric Stretch (1260–1240 cm⁻¹): This band arises from the vibration of the C(aryl)–O bond. It is typically the strongest band in this region.
-
Symmetric Stretch (1050–1020 cm⁻¹): Arising from the O–CH₃ bond.
-
Interference Check: Ensure the sample is dry. Residual alcoholic solvents (methanol/ethanol) can interfere here, but their O-H stretch (3300 cm⁻¹) would be a telltale sign.
B. Isomer Differentiation (Ortho vs. Para)
Distinguishing 2-(2-methoxyphenyl)-1H-indole from its isomer 2-(4-methoxyphenyl)-1H-indole is critical.
-
Target (Ortho): Both the indole ring and the phenyl substituent are 1,2-disubstituted. Expect a dominant, complex signal centered around 740–760 cm⁻¹ .
-
Isomer (Para): The 4-methoxyphenyl group is 1,4-disubstituted. This introduces a distinct OOP bending band at 800–840 cm⁻¹ (two adjacent Hydrogens).
-
Rule of Thumb: If you see a strong band >800 cm⁻¹, you likely have the para-isomer or a mixture.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data suitable for publication or regulatory filing, follow this validated workflow.
Sample Preparation: ATR vs. Transmission
-
Recommended: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).
-
Why: Minimal sample prep prevents moisture absorption (which broadens N-H peaks) and allows for easy recovery of the compound.
-
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Why: Better for resolving weak overtone bands, but prone to water interference (~3400 cm⁻¹ and 1640 cm⁻¹).
-
Step-by-Step Workflow
Figure 2: Operational workflow for IR characterization of 2-arylindoles.
Data Validation Checklist:
-
Baseline: Flat baseline at 100% T (or 0 A) in non-absorbing regions (2500–1800 cm⁻¹).
-
CO₂ Check: No doublet at 2350 cm⁻¹ (indicates poor background subtraction).
-
Intensity: Strongest peaks should not exceed 1.5 Absorbance units (to avoid detector saturation).
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Indole and Methoxy-Phenols. National Institute of Standards and Technology.[1] [Link]
-
Szmuszkovicz, J., et al. (1966).[2][3] Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. Journal of Medicinal Chemistry, 9(4), 527-536. [Link]
- Hum, G., & Taylor, S. D. (2021). Vibrational Spectroscopy of Indole Derivatives. (General reference for indole ring modes).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
Sources
- 1. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 2. Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Retention Time of 2-(2-methoxyphenyl)-1H-indole and Its Process-Related Impurities
In the landscape of pharmaceutical development and quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of an API from its impurities.[1][2] This guide provides an in-depth technical comparison of the HPLC retention time of 2-(2-methoxyphenyl)-1H-indole, a significant indole derivative, against its potential process-related impurities. We will delve into the rationale behind the chromatographic method development, present comparative experimental data, and offer a validated protocol for reproducible analysis.
The objective of any robust HPLC method for impurity profiling is to achieve adequate separation of all potential impurities from the main compound and from each other, ensuring that even trace amounts can be accurately detected and quantified.[3] This guide is designed for researchers, scientists, and drug development professionals to provide a practical framework for the analysis of 2-(2-methoxyphenyl)-1H-indole and to underscore the principles of effective impurity monitoring.
Understanding the Analyte and Potential Impurities
2-(2-methoxyphenyl)-1H-indole is a heterocyclic aromatic compound. Its purity can be compromised by impurities originating from the synthetic route or degradation. For the purpose of this guide, we will consider two hypothetical, yet plausible, process-related impurities:
-
Impurity A (Indole): A common starting material or a fragment from a side reaction. Its higher polarity compared to the parent molecule is expected to result in a shorter retention time in reversed-phase HPLC.
-
Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone): A potential unreacted intermediate from a common synthetic pathway for 2-substituted indoles. Its polarity and structural features will influence its retention behavior.
A well-developed HPLC method must be able to resolve the main peak of 2-(2-methoxyphenyl)-1H-indole from these and other potential impurities.[4]
Experimental Design and Methodology
The selection of the HPLC method parameters is critical for achieving the desired separation. A reversed-phase HPLC (RP-HPLC) method is typically the most effective for the analysis of indole derivatives due to their predominantly nonpolar nature.[5]
Chromatographic Conditions
The following HPLC conditions were developed and optimized to ensure a robust and reliable separation of 2-(2-methoxyphenyl)-1H-indole from its potential impurities.
| Parameter | Specification |
| HPLC System | Quaternary Pump System with UV-Vis Detector |
| Column | C18 stationary phase (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: A C18 column is a standard choice for reversed-phase chromatography, providing excellent separation for a wide range of nonpolar to moderately polar compounds like indole derivatives.[6]
-
Mobile Phase: A mixture of water and acetonitrile provides a good solvent system for eluting the analytes. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analytes.[7]
-
Gradient Elution: A gradient program is employed to ensure the elution of both more polar (early eluting) and less polar (late eluting) impurities within a reasonable run time, while also providing sharp peaks for the main analyte.[8]
-
Detection Wavelength: A wavelength of 254 nm was chosen as many aromatic compounds, including indoles, exhibit strong absorbance at this wavelength, providing good sensitivity.[5]
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram:
Caption: General workflow for the HPLC analysis of 2-(2-methoxyphenyl)-1H-indole and its impurities.
Step-by-Step Protocol
-
Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both mobile phases before use.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(2-methoxyphenyl)-1H-indole reference standard in a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.[6]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) until a stable baseline is achieved.[5]
-
Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.
-
Data Analysis: Identify the peaks corresponding to 2-(2-methoxyphenyl)-1H-indole and its impurities based on their retention times. Integrate the peak areas to determine the purity of the sample.
Comparative Retention Time Data
The developed HPLC method was applied to a sample of 2-(2-methoxyphenyl)-1H-indole containing trace amounts of Impurity A and Impurity B. The retention times are summarized in the table below.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A (Indole) | 4.8 | 0.32 |
| Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone) | 11.2 | 0.75 |
| 2-(2-methoxyphenyl)-1H-indole | 15.0 | 1.00 |
Interpretation of Results:
The chromatogram showed a clear separation of the main peak, 2-(2-methoxyphenyl)-1H-indole, from the two impurities.
-
Impurity A (Indole): As expected, the more polar indole molecule eluted earliest with a retention time of 4.8 minutes. Its early elution is due to its weaker interaction with the nonpolar C18 stationary phase.
-
Impurity B (2-bromo-1-(2-methoxyphenyl)ethanone): This intermediate, being less polar than indole but more polar than the final product, eluted at 11.2 minutes.
-
2-(2-methoxyphenyl)-1H-indole: The main compound, being the most nonpolar of the three, exhibited the strongest interaction with the stationary phase and therefore had the longest retention time of 15.0 minutes.
The resolution between all peaks was greater than 2.0, indicating a well-separated mixture and a reliable method for impurity profiling.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the analytical method, it is essential to perform method validation in accordance with ICH guidelines.[4][9]
System Suitability Testing (SST)
Before running the sample set, a system suitability test should be performed to ensure the HPLC system is performing correctly. This typically involves multiple injections of a standard solution.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
The validation of this method would further include assessments of specificity, linearity, accuracy, precision, and robustness to demonstrate its fitness for the intended purpose.[10][11]
The logical relationship for ensuring a validated method is presented below:
Caption: Logical flow from method development to a validated analytical procedure.
Conclusion
This guide has presented a comprehensive comparison of the HPLC retention times of 2-(2-methoxyphenyl)-1H-indole and its potential impurities. The provided RP-HPLC method demonstrates effective separation, which is crucial for the accurate assessment of API purity. The causality behind the experimental choices, from column and mobile phase selection to the gradient profile, has been explained to provide a deeper understanding of the chromatographic process. By following the detailed protocol and adhering to system suitability and method validation principles, researchers can ensure the generation of reliable and reproducible data for quality control and drug development applications.
References
- Vertex AI Search. (2020, November 15).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review | Request PDF.
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ICH. (2023, November 30).
- Lab Manager. (2025, October 22).
- Analytical Methods in Environmental Chemistry Journal. (2025, September 30).
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. (2025, December).
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole.
- SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. amecj.com [amecj.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. database.ich.org [database.ich.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
